2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane is an organic compound with a complex structure that includes an oxirane ring and a chlorinated alkyl chain
Preparation Methods
The synthesis of 2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane typically involves the reaction of hexane-1,6-diol with 2-(chloromethyl)oxirane. The reaction conditions often include the use of a base to facilitate the formation of the oxirane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The pathways involved in its action depend on the specific context and application.
Comparison with Similar Compounds
Similar compounds to 2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane include other oxirane derivatives and chlorinated alkyl compounds. For example:
- 2-({[6-({1-chloro-3-[(oxiran-2-yl)methoxy]propan-2-yl}oxy)hexyl]oxy}methyl)oxirane
- 2,2-Bis(phenyl-4-glycidoxy)propane
These compounds share structural similarities but differ in their specific chemical properties and applications
Properties
CAS No. |
62629-46-3 |
---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
2-[(1-chloro-4-methylhexan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C10H19ClO2/c1-3-8(2)4-9(5-11)12-6-10-7-13-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
PTXPIARHXBICRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CCl)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.